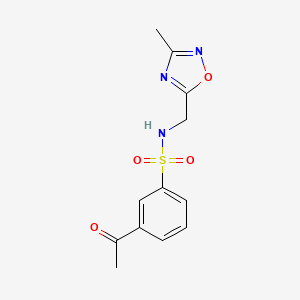

3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

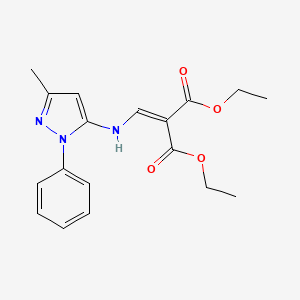

The compound “3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This ring is attached to a benzene ring via a sulfonamide group, and also has an acetyl group and a methyl group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-(1,2,4-oxadiazol-5-yl)anilines, have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Scientific Research Applications

Drug Discovery

This compound, with its 1,2,4-oxadiazole ring, is structurally significant in medicinal chemistry. The oxadiazole ring is known for its stability and presence in various pharmacologically active compounds. For instance, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their potential as antibacterial agents against pathogens like Xanthomonas oryzae , which causes diseases in rice plants . The structural motif of oxadiazole is also found in drugs like Rufinamide , an anticonvulsant, and Tazobactam , a β-lactam antibiotic .

Agricultural Chemistry

In the agricultural sector, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities. They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani , which are significant threats to crop security . These properties make the compound a candidate for developing novel pesticides and herbicides.

Organic Synthesis

The 1,2,4-oxadiazole core is a versatile scaffold in organic synthesis. It can be used to develop new synthetic methodologies, such as organocatalytic azide-aldehyde [3 + 2] cycloaddition reactions. These reactions are valuable for constructing complex molecules with potential applications in various chemical industries .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been found to have antimicrobial properties .

Mode of Action

1,2,4-oxadiazoles, a key structural component of this compound, have been found to have anti-infective properties . They interact with their targets, leading to changes that result in their anti-infective activities .

Biochemical Pathways

1,2,4-oxadiazoles have been found to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with a 1,2,4-oxadiazole core have been found to have a range of biological activities, including anti-infective, anti-viral, and anti-leishmanial activities .

properties

IUPAC Name |

3-acetyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8(16)10-4-3-5-11(6-10)20(17,18)13-7-12-14-9(2)15-19-12/h3-6,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLOQWPMNLHKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)

![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2943996.png)

![N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide](/img/structure/B2944001.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2944005.png)

![6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2944007.png)

![6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2944008.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944012.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2944014.png)